molecular formula C11H17NO2S B3481215 N-(4-ISOPROPYLPHENYL)-1-ETHANESULFONAMIDE

N-(4-ISOPROPYLPHENYL)-1-ETHANESULFONAMIDE

Cat. No.: B3481215
M. Wt: 227.33 g/mol
InChI Key: MEIJKVKQUGGPCO-UHFFFAOYSA-N
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Description

N-(4-ISOPROPYLPHENYL)-1-ETHANESULFONAMIDE is an organic compound characterized by the presence of an ethanesulfonamide group attached to a 4-isopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ISOPROPYLPHENYL)-1-ETHANESULFONAMIDE typically involves the reaction of 4-isopropylaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{4-isopropylaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: The compound can be reduced under specific conditions to yield amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethanesulfonamide derivatives.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-1-ETHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-ISOPROPYLPHENYL)-1-ETHANESULFONAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Comparison with Similar Compounds

    N-(4-ISOPROPYLPHENYL)-N′,N′-DIMETHYLUREA: A phenylurea herbicide with similar structural features but different functional groups.

    4-ISOPROPYLBENZENESULFONAMIDE: Another sulfonamide derivative with a similar aromatic ring structure.

Uniqueness: N-(4-ISOPROPYLPHENYL)-1-ETHANESULFONAMIDE is unique due to its specific combination of the ethanesulfonamide group and the 4-isopropylphenyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-15(13,14)12-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIJKVKQUGGPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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